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Compound of Interest

Compound Name: H-Tyr-Ile-Gly-Ser-Arg-NH2

Cat. No.: B025595 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
The pentapeptide YIGSR (Tyr-Ile-Gly-Ser-Arg), derived from the β1 chain of laminin, is a crucial

bioactive sequence that plays a significant role in cell adhesion, migration, differentiation, and

proliferation.[1][2][3] Its ability to interact with cell surface receptors, primarily the 67-kDa

laminin receptor and certain integrins, makes it a valuable tool in tissue engineering,

regenerative medicine, and for creating biocompatible surfaces on medical devices.[2][4][5]

Covalent immobilization of YIGSR onto various substrates ensures a stable and long-lasting

presentation of the peptide, which can be more effective than simple adsorption in eliciting

specific cellular responses.[2][6] This document provides detailed application notes and

protocols for the covalent immobilization of YIGSR peptide on different surfaces, along with

methods for characterization and assessment of its biological activity.

Key Applications
Tissue Engineering: Creating scaffolds that promote cell attachment, growth, and

differentiation for tissue regeneration.[3][6]

Medical Device Coatings: Modifying the surface of implants and devices to improve

biocompatibility and encourage integration with surrounding tissues.
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Cell Culture Substrates: Developing well-defined surfaces for studying cell adhesion

mechanisms and signaling pathways.[1]

Drug Delivery: Functionalizing nanoparticles and other drug carriers with YIGSR to target

specific cells or tissues.[7]

Cancer Research: Investigating the role of YIGSR in tumor cell adhesion, migration, and

metastasis.[5][8]

Quantitative Data Summary
The following tables summarize quantitative data from various studies on YIGSR

immobilization and its effects.

Table 1: Surface Density of Immobilized YIGSR Peptide

Surface
Material

Immobilization
Method

Peptide
Sequence

Surface
Density

Reference

Glass
N-terminal

Glycine coupling

Gly-Tyr-Ile-Gly-

Ser-Arg-Tyr
12.1 pmol/cm² [1]

Table 2: Effective Concentrations of YIGSR for Biological Activity
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Application System
YIGSR
Concentration

Observed
Effect

Reference

Macrophage

Modulation (in

3D Hydrogel)

PEG Hydrogel 5 mM

Increased iNOS

expression in M1

macrophages

[4]

Macrophage

Modulation (in

3D Hydrogel)

PEG Hydrogel 10 mM

Slight increase in

iNOS expression

in M0

macrophages

[4]

Macrophage

Modulation (in

2D Culture)

Soluble Peptide
2 mM, 5 mM, 8

mM

Concentration-

dependent

effects on iNOS

expression

[4]

Endothelial Cell

Microtissue

Formation

Soluble Peptide 1.5 mM

Optimal for

enlargement and

viability of

HUVEC

spheroids

[9][10]

Experimental Protocols
Protocol 1: Covalent Immobilization of YIGSR on Glass
Surfaces
This protocol is based on the method described by Massia and Hubbell for creating well-

defined cell-adhesive substrates.[1]

Materials:

Glass coverslips

Cleaning solution (e.g., Piranha solution - Caution: extremely corrosive and reactive)

Anhydrous toluene
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3-aminopropyltriethoxysilane (APTES)

N,N'-disuccinimidyl carbonate (DSC)

Anhydrous acetone

YIGSR peptide with an N-terminal glycine spacer (e.g., Gly-Tyr-Ile-Gly-Ser-Arg-Tyr)

Phosphate-buffered saline (PBS), pH 7.4

Optional: Radioiodinated YIGSR for quantification

Procedure:

Surface Cleaning and Hydroxylation:

Thoroughly clean glass coverslips. A common method is immersion in Piranha solution (a

3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 1 hour at room

temperature.

Rinse extensively with deionized water and dry under a stream of nitrogen. This process

creates a high density of hydroxyl (-OH) groups on the surface.

Silanization (Amine Functionalization):

Immerse the cleaned coverslips in a 2% (v/v) solution of APTES in anhydrous toluene for

3-5 minutes at room temperature.

Rinse with toluene, then acetone, and cure the silane layer by baking at 110°C for 1 hour.

This creates an amine-terminated surface.

Activation of Amine Groups:

Activate the surface amines by immersing the coverslips in a solution of 10 mg/mL DSC in

anhydrous acetone for 1 hour at room temperature.

Rinse with acetone and dry under nitrogen. This step forms N-hydroxysuccinimide (NHS)

esters on the surface, which are reactive towards primary amines.
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Peptide Conjugation:

Dissolve the YIGSR peptide in PBS (pH 7.4) at a desired concentration (e.g., 0.1-1

mg/mL).

Immediately cover the activated glass surface with the peptide solution and allow the

reaction to proceed in a humidified chamber for 2-4 hours at room temperature. The N-

terminal amine of the glycine spacer will react with the NHS ester on the surface to form a

stable amide bond.

Rinse thoroughly with PBS and deionized water to remove any non-covalently bound

peptide.

Store the functionalized surfaces in PBS at 4°C until use.

Characterization:

Surface Peptide Density: The surface concentration of the immobilized peptide can be

quantified by including a trace amount of radioiodinated peptide (e.g., with ¹²⁵I) in the

conjugation step and measuring the surface radioactivity using a gamma counter.[1]

Protocol 2: Covalent Immobilization of YIGSR on
Polymer Membranes (EVAL)
This protocol is adapted from the method used to modify poly(ethylene-co-vinyl alcohol) (EVAL)

membranes.[6]

Materials:

EVAL membrane

1,1'-Carbonyldiimidazole (CDI)

Anhydrous dioxane

YIGSR peptide with an N-terminal glycine spacer (e.g., GYIGSR)

Phosphate-buffered saline (PBS), pH 7.4
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Procedure:

Surface Activation:

The hydroxyl groups on the EVAL membrane surface are activated using CDI.

Immerse the EVAL membrane in a solution of CDI in anhydrous dioxane (concentration

may need to be optimized, e.g., 1-5% w/v) for 2-4 hours at room temperature under a dry

atmosphere (e.g., in a desiccator or under nitrogen). This reaction forms an imidazole

carbamate intermediate.

Peptide Conjugation:

Prepare a solution of the GYIGSR peptide in PBS (pH 7.4) at a concentration of 0.5-2

mg/mL.

After the activation step, wash the membrane with anhydrous dioxane to remove excess

CDI.

Immediately immerse the activated membrane in the peptide solution and incubate for 12-

24 hours at 4°C with gentle agitation. The N-terminal amine of the peptide will displace the

imidazole group, forming a stable carbamate linkage.

Washing and Sterilization:

Wash the functionalized membrane extensively with PBS and sterile deionized water to

remove unbound peptide and any reaction byproducts.

The membranes can be sterilized using standard methods such as ethylene oxide or

gamma irradiation, if required for cell culture applications.

Visualization of Workflows and Signaling Pathways
Experimental Workflow for YIGSR Immobilization
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Caption: General workflow for the covalent immobilization of YIGSR peptide.

YIGSR-Mediated Cell Adhesion Signaling Pathway
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Caption: Simplified signaling pathway initiated by cell binding to immobilized YIGSR.

Bioactivity Assays
Once the YIGSR peptide is immobilized, it is crucial to assess its biological activity.

Cell Adhesion and Spreading Assay
Cell Seeding: Seed cells of interest (e.g., human foreskin fibroblasts, HFFs; or human

umbilical vein endothelial cells, HUVECs) onto the YIGSR-functionalized and control

(unmodified) surfaces at a known density (e.g., 10,000 cells/cm²).
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Incubation: Incubate for a defined period (e.g., 1-4 hours) under standard cell culture

conditions.

Washing: Gently wash the surfaces with PBS to remove non-adherent cells.

Quantification:

Fix the remaining adherent cells with 4% paraformaldehyde.

Stain the cells (e.g., with crystal violet or a fluorescent dye like DAPI for nuclei and

phalloidin for actin cytoskeleton).

Count the number of adherent cells per unit area using a microscope.

Analyze cell morphology and spreading area using image analysis software. Covalently

immobilized YIGSR has been shown to be sufficient to support cell spreading, whereas

adsorbed peptide may only support attachment.[2]

Cell Migration Assay
Wound Healing/Scratch Assay: Create a "scratch" in a confluent monolayer of cells cultured

on the YIGSR-modified surface. Monitor the rate of cell migration into the cleared area over

time compared to control surfaces.

Transwell Migration Assay: Use a Transwell insert where the underside of the porous

membrane is coated with immobilized YIGSR. Place cells in the upper chamber and quantify

the number of cells that migrate through the pores to the YIGSR-coated side.

Immunofluorescence Staining for Focal Adhesions
Culture cells on the YIGSR-functionalized surfaces as described above.

Fix and permeabilize the cells.

Incubate with primary antibodies against focal adhesion proteins (e.g., vinculin, paxillin) and

the 67-kDa laminin receptor.

Use fluorescently labeled secondary antibodies for visualization.
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Observe the co-localization of these proteins at sites of cell-substrate adhesion using

fluorescence microscopy. On YIGSR-grafted surfaces, the 67-kDa laminin receptor has been

shown to co-localize with vinculin and α-actinin, indicating its role in mediating cell spreading.

[2]

Conclusion
The covalent immobilization of the YIGSR peptide provides a robust method for creating

bioactive surfaces that can direct cell behavior. The protocols and data presented here offer a

foundation for researchers to develop and characterize YIGSR-functionalized materials for a

wide range of applications in biomedical research and drug development. The choice of

immobilization chemistry will depend on the substrate material and the desired surface

properties. Proper characterization and bioactivity assessment are essential to ensure the

successful application of these modified surfaces.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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